1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methoxyethan-1-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 3-Ethyl substitution on the triazole ring, enhancing lipophilicity and steric bulk.
- Piperazine moiety at position 7, providing a flexible scaffold for functionalization.
Its synthesis typically involves multi-step reactions, including azide cycloaddition and piperazine acylation, as seen in analogous compounds .
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-3-20-13-11(16-17-20)12(14-9-15-13)19-6-4-18(5-7-19)10(21)8-22-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGUNQMJMPXILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methoxyethan-1-one is a derivative belonging to the class of triazolo-pyrimidines, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its efficacy against various diseases, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazolo-pyrimidine moiety linked to a piperazine ring and a methoxyethanone group, suggesting potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated moderate efficacy against human breast cancer cells with an IC50 value of 18 μM. This was comparable to the established PARP inhibitor Olaparib (IC50 = 57.3 μM) .
Mechanism of Action:
- PARP Inhibition: The compound has been shown to inhibit the catalytic activity of PARP1, leading to enhanced cleavage of PARP1 and increased phosphorylation of H2AX—indicators of DNA damage response .
Table 1: Summary of Anticancer Efficacy
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5e | PARP1 | 18 | Inhibition |
| Olaparib | PARP1 | 57.3 | Inhibition |
Antimicrobial Activity
Preliminary data suggest that triazolo-pyrimidine derivatives can exhibit antimicrobial properties. While specific data on This compound is limited, compounds in this class have shown promise against various bacterial strains .
Study on Breast Cancer Cells
In a controlled study involving human breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity when applied at various concentrations over a 72-hour period. The study utilized assays such as Alamar Blue for cell viability and Western blot analyses to assess the levels of cleaved PARP and phosphorylated H2AX.
Results:
The findings indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, reinforcing its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Pharmacophore Analysis
Key Observations :
- Substituent Impact: The 3-ethyl group in the target compound offers moderate lipophilicity compared to RG7774’s bulky tert-butyl group, which may reduce blood-brain barrier penetration . The 2-methoxyethanone group enhances solubility over VAS2870’s hydrophobic benzoxazolyl sulfide .
- Piperazine Modifications: Acylation of piperazine (e.g., 2-methoxyethanone) improves metabolic stability compared to unmodified piperazine derivatives .
Key Observations :
- The target compound’s synthesis benefits from high-yield acylation (~90%), whereas RG7774 requires more complex tetrazole integration .
Pharmacological and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µM) | Selectivity Profile |
|---|---|---|---|---|
| Target Compound | 376.39 | 1.8 | 120 (PBS) | Moderate kinase selectivity (e.g., CDK2) |
| RG7774 | 413.47 | 2.5 | 45 (PBS) | High CNS penetration (preclinical) |
| VAS2870 | 405.45 | 3.1 | <10 (PBS) | NADPH oxidase-specific inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
